BenchChemオンラインストアへようこそ!

N-butyl-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide

Physicochemical profiling Lipophilicity Chemical probe design

N-Butyl-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide (CAS 451469-32-2) is a synthetic small molecule (C₁₇H₂₄N₄O₂, MW 316.4 g/mol) comprising a 1,2,3-benzotriazin-4(3H)-one core linked via a hexanamide spacer to an N-butyl terminal group. The benzotriazinone scaffold is a recognized privileged structure in medicinal chemistry, with demonstrated utility in kinase inhibition (Src, Abl, VEGFR2) and GPR139 modulation programs.

Molecular Formula C17H24N4O2
Molecular Weight 316.405
CAS No. 451469-32-2
Cat. No. B2876278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide
CAS451469-32-2
Molecular FormulaC17H24N4O2
Molecular Weight316.405
Structural Identifiers
SMILESCCCCNC(=O)CCCCCN1C(=O)C2=CC=CC=C2N=N1
InChIInChI=1S/C17H24N4O2/c1-2-3-12-18-16(22)11-5-4-8-13-21-17(23)14-9-6-7-10-15(14)19-20-21/h6-7,9-10H,2-5,8,11-13H2,1H3,(H,18,22)
InChIKeyDRUGPSYGZFSVCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Butyl-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide (CAS 451469-32-2): Core Scaffold Identity and Procurement Context


N-Butyl-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide (CAS 451469-32-2) is a synthetic small molecule (C₁₇H₂₄N₄O₂, MW 316.4 g/mol) comprising a 1,2,3-benzotriazin-4(3H)-one core linked via a hexanamide spacer to an N-butyl terminal group . The benzotriazinone scaffold is a recognized privileged structure in medicinal chemistry, with demonstrated utility in kinase inhibition (Src, Abl, VEGFR2) and GPR139 modulation programs [1][2]. In the ZINC database (ZINC296518991), this compound is annotated as 'On-Demand' purchasable with no known biological activity reported in ChEMBL 20, positioning it as an underexplored chemical probe or building block for de novo discovery, rather than a late-stage lead [3].

Why N-Butyl-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide Cannot Be Replaced by Off-the-Shelf Benzotriazine Analogs


Within the 6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide chemotype, the N-terminal substituent is a critical determinant of molecular recognition, lipophilicity, and biological target engagement. Even subtle alterations—such as replacing the linear n-butyl group with a branched sec-butyl isomer (CAS 440330-77-8) or an aromatic 3-fluorophenyl group (CAS 880810-97-9)—produce distinct physicochemical profiles (ΔlogP, hydrogen-bonding capacity) and divergent biological annotation in screening libraries [1]. The benzotriazine core itself is documented to participate in π-stacking and hydrogen-bonding interactions with kinase hinge regions and GPCR orthosteric sites, meaning the N-alkyl chain length and geometry directly influence binding pose and selectivity [2][3]. Generic substitution without head-to-head comparative data therefore risks selecting a compound with uncharacterized or orthogonal biological behavior, undermining reproducibility in probe-discovery or SAR expansion campaigns.

Quantitative Differentiation Evidence for N-Butyl-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide vs. Closest Structural Analogs


Linear vs. Branched N-Alkyl Chain: Physicochemical Divergence Between n-Butyl (CAS 451469-32-2) and sec-Butyl (CAS 440330-77-8) Analogs

The target compound bears a linear n-butyl terminal amide, in contrast to the branched sec-butyl isomer (CAS 440330-77-8). Predicted partition coefficients differ: the n-butyl analog (ZINC296518991) exhibits a computed logP of approximately 1.88–2.14 (varying by model), while the sec-butyl analog (ZINC entry for CAS 440330-77-8) yields a logP approximately 0.2–0.4 units lower due to reduced hydrophobic surface area [1][2]. This difference translates to an estimated ~1.6–2.5× difference in octanol/water partitioning ratio, which can affect membrane permeability, non-specific protein binding, and assay interference profiles in biochemical and cellular screens.

Physicochemical profiling Lipophilicity Chemical probe design

Hydrogen-Bond Donor Count as a Selectivity Filter: n-Butyl (0 HBD) vs. Aryl-Substituted Analogs (1 HBD)

The target compound possesses zero hydrogen-bond donor (HBD) groups on its N-terminal substituent (the n-butyl amide NH is the sole HBD, common to all analogs in the series), whereas aryl-substituted analogs such as N-(3-chlorophenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide and N-(3-fluorophenyl) (CAS 880810-97-9) incorporate an anilide NH, contributing one additional HBD . In benzotriazine-based kinase inhibitor design, the presence and positioning of HBDs are known to govern hinge-region hydrogen-bonding complementarity and selectivity across the kinome; the TargeGen patent series explicitly correlates N-substituent HBD patterns with differential Src vs. Abl inhibitory activity [1]. The absence of a second HBD in the target compound predicts a distinct kinase-selectivity fingerprint compared to anilide-bearing analogs.

Hydrogen bonding Molecular recognition Kinase selectivity

Absence of Pre-Existing Biological Annotation: A Clean-Slate Probe for De Novo Target Discovery vs. Annotated Analogs

Per ChEMBL 20 and ZINC database records, N-butyl-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide has 'no known activity' against any reported biological target [1]. This contrasts with structurally related benzotriazine derivatives that have documented activities: certain 6-arylalkanamide analogs in the Taher et al. (2013) series exhibited weak CB₁/CB₂ cannabinoid receptor binding at 10 µM screening concentration [2], while benzotriazine-based compounds from the TargeGen portfolio show nanomolar inhibition of Src and Abl kinases [3]. The absence of annotation means the target compound offers a truly unbiased entry point for phenotypic screening or affinity-based target identification (e.g., thermal proteome profiling, photoaffinity labeling), free from the confirmation bias that accompanies pre-annotated analogs.

Chemical probe Target deconvolution Screening library design

Rotatable Bond Count and Conformational Flexibility: n-Butyl Linear Chain (5 Rotatable Bonds in Linker) vs. Rigid Aryl Analogs

The target compound features a fully saturated hexanamide linker (5 rotatable bonds between the benzotriazinone and the terminal amide) plus the n-butyl chain (3 additional rotatable bonds), yielding 8 total rotatable bonds [1]. In contrast, N-aryl-substituted analogs (e.g., N-(3-fluorophenyl), CAS 880810-97-9) introduce a rigid aromatic ring, reducing conformational freedom and potentially pre-organizing the ligand into a binding-competent pose. Higher conformational entropy in the n-butyl analog may confer advantages in induced-fit binding scenarios (e.g., GPCRs with flexible orthosteric pockets) but may incur an entropic penalty in rigid kinase active sites. The TargeGen kinase inhibitor patent series highlights that linker flexibility is a tunable parameter for achieving selectivity between Src family members [2].

Conformational entropy Ligand efficiency Crystallography

Recommended Procurement and Research Application Scenarios for N-Butyl-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide (CAS 451469-32-2)


De Novo Chemical Probe for Kinase or GPCR Target Identification via Phenotypic Screening

Given its zero pre-existing biological annotation in ChEMBL [1] and the well-documented kinase and GPCR (GPR139) activity of the benzotriazinone chemotype [2][3], this compound is ideally suited as an unbiased entry point for phenotypic screening campaigns (e.g., cell-painting assays, Cancer Cell Line Encyclopedia profiling). Its linear n-butyl chain (0 HBD on the terminal substituent) and moderate lipophilicity (predicted logP ~1.9) differentiate it from aryl-substituted analogs, potentially yielding a distinct bioactivity fingerprint. Researchers should include the sec-butyl isomer (CAS 440330-77-8) and at least one N-aryl analog as matched-pair comparators to deconvolute N-substituent contributions to any observed phenotype.

Building Block for Focused Benzotriazine SAR Library Expansion

The target compound's n-butyl terminus provides a synthetically tractable handle for further derivatization (e.g., N-alkylation, oxidation, or replacement with diverse amines). As demonstrated in the TargeGen kinase inhibitor series, systematic variation of the N-substituent on 6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide scaffolds modulates potency and selectivity across Src, Abl, and VEGFR2 kinases [2]. Procuring this compound as a core intermediate enables parallel synthesis of a small, focused library (10–50 analogs) for SAR exploration, with the n-butyl variant serving as the aliphatic baseline against which aromatic and branched alkyl congeners are benchmarked.

Negative Control or Inactive Comparator in Benzotriazine-Based Pharmacological Studies

Since ChEMBL 20 reports no known biological activity for this compound [1], it may serve as a structurally matched negative control in experiments where active benzotriazine analogs (e.g., TargeGen Src inhibitors or Takeda GPR139 agonists) are being profiled. The close structural similarity to active congeners—differing only in the N-substituent—makes it superior to solvent-only (DMSO) controls for ruling out scaffold-specific artifacts (e.g., colloidal aggregation, non-specific protein binding, redox cycling) in biochemical and cellular assays. This application requires experimental confirmation of inactivity against the specific target(s) under study.

Computational Chemistry and Molecular Docking Benchmarking

The compound's well-defined SMILES (CCCNC(=O)CCCCCN1C(=O)C2=CC=CC=C2N=N1), moderate molecular weight (316.4 Da), and the availability of high-resolution crystal structures for benzotriazine-bound kinases (e.g., Src, Abl from TargeGen programs) [2] make it a suitable test ligand for benchmarking docking algorithms, free-energy perturbation (FEP) calculations, and pharmacophore model validation. Its 8 rotatable bonds present a non-trivial conformational sampling challenge that can discriminate between docking engines. Predicted physicochemical properties (logP ~1.9, HBA = 6, HBD = 1, TPSA ~60 Ų) place it within oral drug-like chemical space [4], enabling correlation of computed binding poses with predicted ADME properties.

Quote Request

Request a Quote for N-butyl-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.